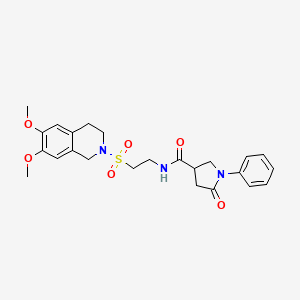

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

説明

特性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6S/c1-32-21-12-17-8-10-26(15-18(17)13-22(21)33-2)34(30,31)11-9-25-24(29)19-14-23(28)27(16-19)20-6-4-3-5-7-20/h3-7,12-13,19H,8-11,14-16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWLWZTEQWBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Isoquinoline Moiety: : The starting material, 6,7-dimethoxyisoquinoline, undergoes hydrogenation to form 6,7-dimethoxy-3,4-dihydroisoquinoline.

Sulfonylation Reaction: : The resultant intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with Pyrrolidine: : The sulfonylated isoquinoline intermediate is further reacted with an appropriate pyrrolidine carboxamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial-scale synthesis involves optimizing the reaction conditions to ensure high yield and purity:

Catalysts and Solvents: : Use of efficient catalysts and solvents to accelerate the reactions.

Temperature and Pressure Control: : Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification Techniques: : Employing advanced purification techniques like chromatography and crystallization to obtain the pure compound.

化学反応の分析

Types of Reactions

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes several types of reactions:

Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: : Reduction reactions involving hydrogenation can produce reduced forms of the compound.

Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions to create various derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Hydrogen gas with palladium catalyst.

Nucleophiles: : Ammonia, amines, or alcohols for substitution reactions.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Conversion to amine derivatives.

Substitution: : Formation of various sulfonamide derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves several key steps:

- Formation of the Isoquinoline Moiety : Starting from 6,7-dimethoxyisoquinoline, hydrogenation is performed to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.

- Sulfonylation : The hydrogenated intermediate is reacted with a sulfonyl chloride to introduce the sulfonyl group.

- Pyrrolidine Coupling : The sulfonylated isoquinoline is then coupled with a pyrrolidine derivative under controlled conditions to form the final compound.

The molecular formula of this compound is , with a molecular weight of approximately 365.48 g/mol. The presence of methoxy groups enhances its lipophilicity and potential biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activities related to:

- Orexin Receptor Antagonism : Similar compounds have been shown to modulate orexin receptors, which are involved in regulating sleep and appetite. This suggests possible therapeutic applications for sleep disorders and metabolic syndromes.

- Glutamate Receptor Modulation : The structure resembles known antagonists of AMPA-type glutamate receptors, indicating a potential role in managing neurological conditions such as epilepsy.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several notable research applications:

Medicinal Chemistry

This compound serves as a valuable building block in synthesizing more complex molecules. Its unique chemical properties make it suitable for developing new therapeutic agents targeting various diseases.

Pharmacology

The compound is being investigated for its potential therapeutic effects in oncology and neurology. Its ability to modulate specific pathways presents opportunities for drug development aimed at treating cancer and neurological disorders.

Industrial Applications

In addition to its medicinal uses, this compound may find applications in industrial chemistry as a catalyst or reagent in various chemical processes due to its reactive functional groups.

作用機序

The compound exerts its effects through specific interactions with molecular targets:

Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.

Pathways Involved: : Involved in signaling pathways that regulate various cellular processes.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

The compound’s uniqueness lies in its fusion of multiple pharmacophores. Below is a comparative analysis with analogous compounds, emphasizing structural features, bioactivity, and research findings.

Structural Analogues

Isoquinoline Derivatives: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl-pyrrolidine carboxamide chain but shares the isoquinoline core. Studies show its role as a precursor in synthesizing opioid receptor ligands, highlighting the importance of methoxy substitutions in enhancing blood-brain barrier penetration . Papaverine: A benzylisoquinoline alkaloid with vasodilatory effects. Unlike the target compound, papaverine’s simpler structure lacks sulfonyl and carboxamide groups, resulting in distinct pharmacokinetics (e.g., shorter half-life) .

Sulfonamide-Containing Compounds :

- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor featuring a sulfonamide group. While celecoxib’s sulfonamide directly interacts with COX-2’s active site, the target compound’s sulfonyl ethyl linker may serve as a spacer to optimize steric interactions with undisclosed targets .

Pyrrolidine-Based Molecules: Proline Derivatives: Natural pyrrolidine-containing compounds (e.g., proline) exhibit roles in cell signaling.

Bioactivity and Functional Comparisons

*Predicted based on structural similarity to kinase inhibitors with sulfonamide linkers.

Research Findings and Mechanistic Insights

- Target Affinity : The sulfonyl group in the compound may enhance hydrogen bonding with target proteins, a feature observed in sulfonamide-based drugs like celecoxib .

- Metabolic Stability: The dimethoxy groups on the isoquinoline ring could reduce oxidative metabolism, extending half-life compared to non-methoxy analogues .

- Synergistic Design: Hybrid structures combining isoquinoline and pyrrolidine motifs are rare in nature but increasingly synthesized to exploit dual mechanisms of action, as seen in marine actinomycete-derived macrolides (e.g., salternamide E) .

生物活性

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine core with a sulfonyl group and a substituted isoquinoline moiety. The molecular formula is , with a molecular weight of approximately 365.48 g/mol. The presence of methoxy groups on the isoquinoline enhances its lipophilicity and potentially its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activities related to:

- Orexin Receptor Antagonism : Studies have shown that similar compounds can act as orexin receptor antagonists, which are implicated in the regulation of sleep and appetite. This activity may offer therapeutic avenues for sleep disorders and metabolic syndromes.

- Glutamate Receptor Modulation : The compound's structure is reminiscent of known antagonists of AMPA-type glutamate receptors, which are crucial in excitatory neurotransmission. This suggests a possible role in managing neurological conditions such as epilepsy .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against specific ionotropic receptors. For instance:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | AMPA Receptor | 60 | |

| Orexin Receptor Antagonist | Orexin 2 | N/A |

These findings indicate that the compound can modulate neurotransmitter systems effectively.

In Vivo Studies

In vivo studies have highlighted the potential of this compound in animal models for sleep disorders. For example:

- Sleep Regulation : In animal models, administration of orexin receptor antagonists has been shown to increase total sleep time and reduce wakefulness. The specific effects of this compound on sleep patterns remain to be fully elucidated.

Case Studies

Several case studies have investigated the pharmacological profiles of compounds structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide:

- Orexin Antagonists in Insomnia : A study demonstrated that orexin receptor antagonists significantly improved sleep quality in patients with insomnia. The mechanism was attributed to reduced wakefulness due to orexin signaling inhibition.

- Neuroprotective Effects : Compounds similar to this one have shown neuroprotective effects in models of neurodegeneration, suggesting potential applications in diseases like Alzheimer's and Parkinson's .

Q & A

Q. Q1. What synthetic methodologies are recommended for the preparation of this compound, and how can structural purity be verified?

Methodological Answer: The synthesis typically involves coupling the 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonyl moiety with the pyrrolidine-3-carboxamide scaffold via a sulfonamide linkage. A stepwise approach is advised:

- Step 1: Prepare the 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonyl chloride intermediate using chlorosulfonation under controlled conditions.

- Step 2: React the intermediate with a primary amine (e.g., ethylenediamine derivative) to form the sulfonamide bond.

- Step 3: Couple the resulting sulfonamide with the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Structural Verification:

Q. Q2. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Initial screening should focus on target-agnostic assays to identify potential mechanisms:

- Enzyme Inhibition: Test against kinases (e.g., MAPK, PKC) or phosphodiesterases due to the dihydroisoquinoline scaffold’s affinity for ATP-binding pockets.

- Receptor Binding: Use radioligand displacement assays (e.g., adrenergic or serotonin receptors) given structural similarities to known ligands .

- Cellular Viability: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

Key Parameters:

- IC₅₀ values for enzyme/receptor targets.

- Dose-response curves (1 nM–100 µM range) with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. Q3. How can contradictory data on its bioactivity across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or unaccounted stereochemical factors:

- Standardize Assays: Replicate studies under identical conditions (e.g., pH, temperature, cell passage number).

- Chiral Resolution: Separate enantiomers (if present) using chiral HPLC and test individually. The dihydroisoquinoline sulfonyl group may exhibit stereoselective binding .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate sources .

Q. Q4. What strategies are effective for structure-activity relationship (SAR) optimization?

Methodological Answer: Focus on modular modifications guided by computational modeling:

- Core Modifications:

- Side Chain Engineering:

- Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without compromising blood-brain barrier penetration.

- Computational Tools:

- Use molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases).

- Perform ADMET prediction (SwissADME) to prioritize analogs with favorable pharmacokinetics .

Q. Q5. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer: Optimize formulation and pro-drug strategies:

- Formulation: Use nanocarriers (e.g., liposomes) to enhance solubility. The sulfonyl group’s hydrophobicity may require PEGylation for sustained release.

- Pro-Drug Design: Mask the carboxamide as an ester or amide derivative to improve intestinal absorption.

- Metabolic Profiling: Conduct LC-MS/MS studies in rodent plasma to identify major metabolites and refine stability .

Q. Q6. What experimental designs are robust for validating its mechanism of action?

Methodological Answer: Adopt an embedded mixed-methods design :

- Quantitative Arm:

- CRISPR-Cas9 Knockout: Silence putative targets (e.g., kinases) in cell lines and assess rescue of bioactivity.

- Phosphoproteomics: Use SILAC labeling to identify downstream signaling pathways.

- Qualitative Arm:

- Thermal Shift Assays: Confirm target engagement by measuring protein thermal stabilization upon compound binding .

Data Analysis and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry).

- Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time.

- Scale-Up: Transition from batch to flow chemistry for consistent mixing and heat transfer .

Q. Q8. What statistical frameworks are appropriate for analyzing nonlinear dose-response relationships?

Methodological Answer:

- Four-Parameter Logistic Model: Fit data using nonlinear regression (e.g., GraphPad Prism) to estimate EC₅₀, Hill slope, and efficacy.

- Bootstrap Resampling: Assess confidence intervals for parameters to validate robustness.

- Bayesian Hierarchical Modeling: Account for inter-experiment variability in multi-lab studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。